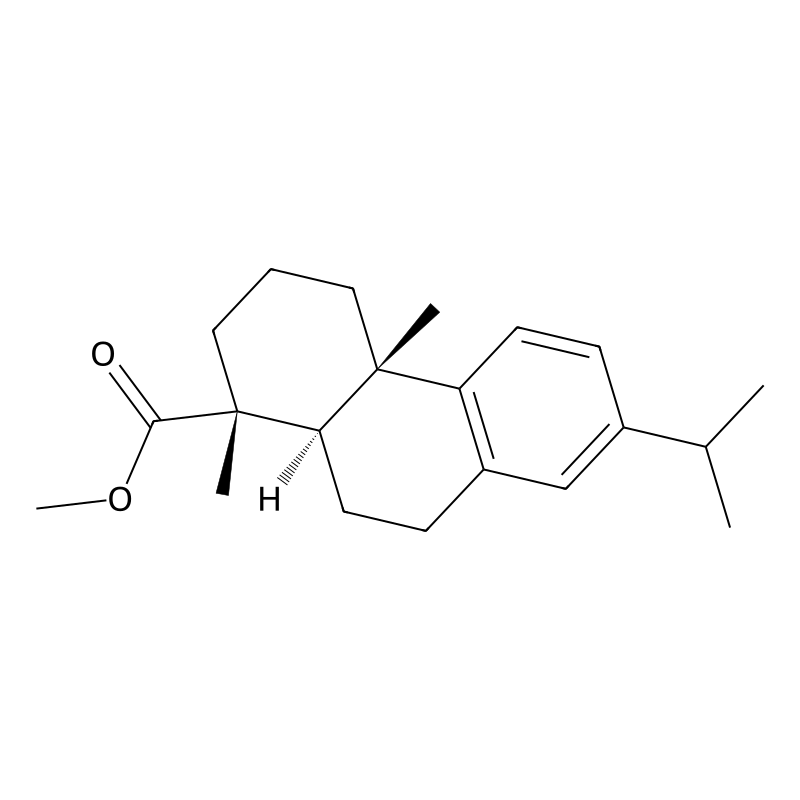

Methyl Dehydroabietate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile and Biological Activities

The table below summarizes the core chemical identity and key biological activities of methyl dehydroabietate.

| Property Category | Details |

|---|

| Chemical Identity | • IUPAC Name: Methyl (4β)-abieta-9(11),8(14),12-trien-18-oate • CAS Number: 1235-74-1 • Molecular Formula: C21H30O2 • Molecular Weight: 314.46 g/mol • Source: Naturally found in spruce bark; derived from dehydroabietic acid [1] [2]. | | Core Bioactivities | • Antimicrobial: Exhibits activity against bacterial and fungal strains [1] [2]. • Anticancer: Shows cytotoxic effects against various human cancer cell lines [2] [3]. • Anti-inflammatory: Inhibits production of nitric oxide (NO) and expression of inflammatory genes [3]. • Insecticidal & Antiprotozoal: Displays antifeedant and toxic effects on insects and protozoans [3]. |

Quantitative Biological Data

For researchers, quantitative potency data is critical. The following table compiles specific activity data for this compound and its direct derivatives from the search results.

| Assay Type | Cell Line/Organism | Result (IC50/MIC) | Description | Citation |

|---|---|---|---|---|

| Cytotoxicity | A549 (human lung cancer) | 41.25 μM | Reduction in cell viability after 72 hrs (SRB assay) [2]. | |

| Cytotoxicity | HeLa (human cervical cancer) | 28 μg/mL | Cytotoxicity after 48 hrs (MTT assay) [2]. | |

| Cytotoxicity | Jurkat (human leukemia) | 21 μg/mL | Cytotoxicity after 48 hrs (MTT assay) [2]. | |

| Cytotoxicity | PC-3 (human prostate cancer) | 37.7 μM | Reduction in cell viability after 72 hrs (SRB assay) [2]. | |

| Cytotoxicity | SK-OV-3 (human ovarian cancer) | 51.31 μM | Reduction in cell viability after 72 hrs (SRB assay) [2]. | |

| Cytotoxicity | Vero (African green monkey kidney) | 36 μg/mL | Cytotoxicity after 48 hrs (MTT assay) [2]. | |

| Antiviral | Vero (Herpes Simplex Virus 2) | 20 μg/mL | Concentration for 50% inhibition of HSV-2 (plaque reduction assay) [2]. | |

| Antibacterial | Staphylococcus aureus | 2 μg/mL | Minimum Inhibitory Concentration (MIC) of a potent derivative [3]. | |

| Antifungal | Candida albicans | - | Growth inhibition by pyrrolidine-containing derivatives (low hemolytic capacity) [3]. |

Experimental Protocols for Key Assays

To facilitate your own research, here are summarized experimental methodologies for the key assays cited in the search results.

Cytotoxicity Assay (SRB and MTT)

The Sulforhodamine B (SRB) and MTT assays are standard colorimetric methods for estimating cell viability and proliferation.

- Cell Lines: Examples include A549, HeLa, Jurkat, PC-3, SK-OV-3, and Vero cells [2].

- Procedure:

- Cell Seeding & Incubation: Plate cells in 96-well plates and allow to adhere.

- Compound Treatment: Add this compound (typically dissolved in DMSO) to the wells and incubate for a set period (e.g., 48-72 hours).

- Viability Measurement:

- For MTT: Add MTT reagent. Metabolically active cells reduce MTT to purple formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm [2].

- For SRB: Precipitate cellular protein with trichloroacetic acid, stain with SRB dye, and measure absorbance at 510-560 nm after dissolving the bound dye [2].

- Data Analysis: Calculate IC50 values (concentration that inhibits cell viability by 50%) using non-linear regression analysis of the dose-response curves.

This cytotoxicity testing process involves preparation, treatment, and analysis stages as shown below.

Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

- Test Organisms: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), fungi (e.g., Candida albicans) [3].

- Procedure:

- Preparation: Prepare a serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

- Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

- Incubation & Reading: Incubate the plate at the appropriate temperature (e.g., 35°C for 18-24 hours). The MIC is the lowest concentration of the compound that completely prevents visible growth [3].

Mechanism of Action and Research Applications

Research indicates that this compound and its derivatives exhibit bioactivity through multiple pathways.

- Anticancer Mechanisms: Induce apoptosis (programmed cell death) by activating caspase-3 and cleaving PARP proteins, and cause cell cycle arrest, particularly in the G1 phase [3].

- Anti-inflammatory Mechanisms: Inhibit key signaling pathways including the NF-κB cascade and TAK1 in the AP-1 cascade, reducing production of inflammatory mediators like nitric oxide (NO), TNF-α, and MCP-1 [3].

- Research Applications: Used as a starting material for synthesizing derivatives with potential therapeutic applications [1] [4], and has been incorporated into materials science, such as creating antibacterial nanocellulose membranes for wound care [3].

Safety and Handling Guidelines

While a complete toxicological profile is not fully established, available safety information recommends:

- Handling: Handle with care in a well-ventilated place using personal protective equipment (PPE) including gloves and safety goggles. Avoid dust formation and inhalation [1] [5] [6].

- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container [5] [6].

- GHS Classification: Classified as causing skin irritation, eye irritation, and may cause respiratory irritation [1].

Knowledge Gaps and Future Directions

The existing research on this compound presents several opportunities for further investigation.

- Mechanistic Studies: Deeper exploration of its molecular targets and signaling pathways is needed [3].

- Toxicological Profile: More comprehensive in vivo toxicology and pharmacokinetics (ADME) studies are required to assess its therapeutic potential [5].

- Analogue Development: Its core structure is a promising candidate for further structural modification to enhance potency and selectivity while reducing potential toxicity [3] [4].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | Antimicrobial Agent [medchemexpress.com]

- 3. Recent Advances on Biological Activities and Structural ... [pmc.ncbi.nlm.nih.gov]

- 4. Liquiditerpenoic Acid A (Abietopinoic Acid) and ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound Safety Data Sheets(SDS) ... [lookchem.com]

Chemical Profile of Methyl Dehydroabietic Acid

The table below summarizes the core chemical identification data for MDHA.

| Property | Description |

|---|---|

| Systematic Name | Methyl 13-isopropylpodocarpa-8,11,13-trien-15-oate [1] |

| CAS Registry Number | 1235-74-1 [2] [1] |

| Molecular Formula | C₂₁H₃₀O₂ [2] [1] |

| Molecular Weight | 314.46 g/mol [2] [1] |

| Chemical Structure | Methyl ester of dehydroabietic acid; a tricyclic diterpenoid with an aromatic ring C and a C13 isopropyl group [2] [3] [4]. |

Documented Bioactivities and Mechanisms

MDHA and its parent compound, Dehydroabietic Acid (DHA), exhibit a range of biological activities relevant to therapeutic development.

Anti-inflammatory and Immunomodulatory Effects

The most well-defined mechanism of action for this compound class is the suppression of inflammatory responses. The following diagram illustrates the key anti-inflammatory signaling pathways that DHA targets, leading to the downstream effects that MDHA is also expected to influence.

Summary of DHA's anti-inflammatory mechanism via Src/Syk/TAK1 inhibition.

Research demonstrates that DHA, the primary analogue of MDHA, exerts anti-inflammatory effects by targeting key kinases in immune signaling pathways. It suppresses NF-κB signaling by inhibiting Src and Syk kinases, and dampens AP-1 signaling by targeting TAK1 [5]. This leads to reduced production of inflammatory mediators like Nitric Oxide (NO), TNF-α, IL-6, and IL-12 [5] [6]. One study specifically showed that MDHA counters high-fat diet-induced insulin resistance and hepatic steatosis in mice, likely by modulating PPAR signaling, indicating a potential application for metabolic disorders [1].

Antimicrobial Properties

Studies on bark extracts containing MDHA have reported antimicrobial activity [1]. Furthermore, various synthetic derivatives of DHA have shown significant efficacy against a range of Gram-positive bacteria and fungi [7]. The quantitative data for some potent derivatives is shown below.

| Derivative Type/Example | Test Organism | Reported Activity (MIC) | Citation |

|---|---|---|---|

| MDHA (in extract) | Various Bacteria & Fungi | Demonstrates antimicrobial properties | [1] |

| Derivative 5 | Staphylococcus aureus | 2 μg/mL | [7] |

| Derivative 8 | Methicillin-Resistant S. aureus (MRSA) | 3.9 μg/mL | [7] |

| Derivative 9 | S. aureus Newman | 0.39–0.78 μg/mL | [7] |

| Pyrrolidine-derived (4) | Candida albicans & Cryptococcus neoformans | Growth inhibition (low hemolytic capacity) | [7] |

Anticancer Potential

While direct data on MDHA is limited, the DHA scaffold shows promise in oncology. DHA oxime derivatives have been shown to halt the growth of human pancreatic cancer cells (Aspc-1) in the G1 phase of the cell cycle. This effect is associated with the upregulation of p27 and downregulation of cyclin D1 [8]. Other DHA derivatives have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, including liver and gastric cancers [7].

Experimental Protocols for Key Assays

For researchers aiming to validate and build upon these findings, here are summaries of key experimental methodologies from the literature.

Protocol 1: Evaluating Anti-inflammatory Activity in Macrophages

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator [5].

- Cell Culture: Use the RAW264.7 murine macrophage cell line.

- Stimulation & Treatment: Stimulate cells with LPS (e.g., 100 ng/mL) to induce inflammation. Co-treat with the test compound (e.g., DHA/MDHA derivatives) across a concentration range (e.g., 0-100 μM). A positive control like Dexamethasone is recommended.

- Viability Assay: Perform a parallel MTT assay or similar to ensure the observed effects are not due to cytotoxicity.

- NO Quantification: After an incubation period (e.g., 18-24 hours), collect culture supernatants. Measure nitrite accumulation (a stable product of NO) using the Griess reaction.

- Downstream Analysis: To investigate mechanism, analyze gene expression via RT-PCR (for iNOS, TNF-α) or protein levels via Western Blot for signaling proteins (p-IKK, p-IκBα, p-Src) and cytokines.

Protocol 2: Assessing Cytotoxic/Antiproliferative Activity

This standard protocol determines a compound's effect on cell growth and viability [8].

- Cell Seeding: Plate cancer cell lines (e.g., Aspc-1 pancreatic cancer, HeLa, Jurkat) in 96-well plates at a standardized density.

- Compound Treatment: Treat cells with the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known chemotherapeutic).

- Incubation & Detection: Incubate for a set period (e.g., 48-72 hours). Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 2-4 hours. The MTT is reduced to purple formazan by metabolically active cells.

- Analysis: Solubilize the formazan crystals and measure the absorbance. The IC₅₀ value (concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Research Outlook and Derivative Development

The current research highlights several promising future directions:

- Semisynthetic Derivatives: Modifying the DHA/MDHA scaffold, particularly by introducing nitrogen heterocycles (e.g., pyridyl groups) or creating oxime derivatives, has proven effective in enhancing anti-proliferative and anti-inflammatory potency [8] [6].

- Immunomodulatory Focus: The ability of DHA derivatives to interfere with the maturation and function of Dendritic Cells (DCs) presents a compelling avenue for developing new treatments for chronic inflammatory and autoimmune diseases [6].

- Target Identification: While kinases like Src, Syk, and TAK1 are known targets [5], further target deconvolution studies, such as kinase profiling, could reveal additional mechanisms and opportunities for selective drug design [8].

References

- 1. Methyl Dehydroabietate | CAS 1235-74-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. Dehydroabietic Acid - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Synthesis and biological evaluation of dehydroabietic acid ... [sciencedirect.com]

- 5. Dehydroabietic Acid Suppresses Inflammatory Response ... [pmc.ncbi.nlm.nih.gov]

- 6. Semisynthetic Abietic and Dehydroabietic Acid Derivatives ... [mdpi.com]

- 7. Recent Advances on Biological Activities and Structural ... [pmc.ncbi.nlm.nih.gov]

- 8. Dehydroabietic oximes halt pancreatic cancer cell growth ... [nature.com]

Comprehensive Application Notes and Protocols: Synthesis and Biomedical Applications of Methyl Dehydroabietate

Then, I will now begin writing the main body of the document.

Introduction and Chemical Background

Methyl dehydroabietate is a tricyclic diterpenoid ester derived from dehydroabietic acid, a naturally occurring resin acid found in coniferous trees. This compound has garnered significant attention in pharmaceutical and materials research due to its unique molecular framework and diverse biological activities. The compound features a phenanthrene backbone with an isopropyl substituent and methyl ester functional group, creating a versatile scaffold for chemical modification. With the molecular formula C₂₁H₃₀O₂ and a molecular weight of 314.46 g/mol, this compound presents as a white to off-white solid with a boiling point of 390.2°C at 760 mmHg and a flash point of 184.3°C [1]. Its lipophilic character contributes to practical insolubility in water but good solubility in organic solvents such as ethanol, DMSO, and dichloromethane, making it suitable for various chemical transformations and biological applications.

The interest in this compound within drug development circles stems from its privileged structure that serves as a starting point for synthesizing derivatives with enhanced pharmacological properties. As a compound isolated from renewable natural resources, it aligns with green chemistry principles in pharmaceutical development. The sterically hindered tricyclic framework with defined stereochemistry offers opportunities for creating structurally diverse compound libraries through targeted modifications at various positions on the molecule, particularly at the aromatic ring (C-12, C-14 positions) and the ester functional group [2] [3]. This combination of structural features and bioactivity potential makes this compound a valuable candidate for further investigation as a lead compound in drug discovery programs.

Synthesis and Preparation Protocols

Standard Esterification Procedure

The synthesis of this compound from dehydroabietic acid follows a straightforward esterification process. In a typical procedure, dehydroabietic acid (6.0 g, 20 mmol) is combined with anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser. To this mixture, p-toluenesulfonyl chloride (4.6 g, 24 mmol) is added as a coupling agent, followed by potassium carbonate (3.4 g, 24 mmol) as a base [4]. The reaction mixture is stirred at room temperature for 3-5 hours under an inert atmosphere, with progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from methanol, yielding pure this compound as white crystals (5.3 g, 85% yield) [4].

Alternative Catalytic Esterification

For a more green chemistry approach, catalytic esterification using subcritical CO₂ conditions with ZnO/SFCCR catalyst has been developed [5]. In this method, dehydroabietic acid (1.0 g) is combined with methanol (15 mL) in a high-pressure reactor. Zinc oxide supported on spent fluid catalytic cracking catalyst (ZnO/SFCCR, 0.05 g) is added, and the system is pressurized with CO₂ to 4-5 MPa. The reaction proceeds at 60-80°C for 2-3 hours, achieving conversion rates exceeding 90%. This method offers advantages including reusable catalyst, milder reaction conditions, and reduced environmental impact compared to traditional stoichiometric approaches [5].

Purification and Characterization

The crude this compound can be purified by column chromatography (silica gel, hexane/ethyl acetate 95:5) or recrystallization from methanol. Successful formation of the product is confirmed by several analytical techniques. The Fourier Transform Infrared (FT-IR) spectrum shows characteristic absorption bands at 1725-1730 cm⁻¹ (ester C=O stretch), 1240-1260 cm⁻¹ (C-O stretch), and 1585, 1450 cm⁻¹ (aromatic C=C) [6]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation: ¹H NMR (300 MHz, CDCl₃) δ 6.99 (1H, d, J = 8.0 Hz, H-11), 6.82 (1H, d, J = 8.0 Hz, H-12), 3.61 (3H, s, -OCH₃), 2.85-2.95 (1H, m, H-15), 2.25-2.35 (1H, m, H-7), 1.25 (3H, s, H-16 or H-17), 1.22 (3H, s, H-16 or H-17), 1.18 (6H, d, J = 6.9 Hz, H-18 and H-19), 0.95-1.85 (multiple aliphatic H); ¹³C NMR (75 MHz, CDCl₃) δ 178.5 (C-20), 147.5 (C-13), 134.2 (C-14), 125.8 (C-12), 124.3 (C-11), 51.8 (-OCH₃), 38.2 (C-5), 37.8 (C-10), 36.9 (C-1), 33.8 (C-15), 24.5 (C-16 or C-17), 23.9 (C-16 or C-17), 21.8 (C-18 or C-19), 18.5 (C-18 or C-19), and multiple aliphatic carbons between 15-45 ppm [4].

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents/Conditions | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Standard Esterification | p-TsCl, K₂CO₃, MeOH | Room temperature | 3-5 hours | 85% | Simple setup, high yield |

| Catalytic Esterification | ZnO/SFCCR, CO₂ pressure | 60-80°C | 2-3 hours | >90% | Green chemistry, reusable catalyst |

| Acid-Catalyzed | H₂SO₄ or HCl, MeOH | Reflux | 4-6 hours | 75-80% | Widely accessible reagents |

Derivatization Protocols and Chemical Modifications

Friedel-Crafts Acylation

The aromatic ring of this compound can be functionalized through Friedel-Crafts acylation to introduce carbonyl-containing substituents. In a typical procedure for synthesizing methyl 12-benzoyldehydroabietate, this compound (1.0 g, 3.18 mmol) is combined with the ionic liquid [bmim]Br/AlCl₃ (4:8 molar ratio to substrate) in an inert atmosphere [3]. Benzoyl chloride (8 molar equivalents) is added dropwise at 0-5°C, after which the reaction mixture is warmed to 40°C and stirred for 2 hours. The optimal molar ratio for this transformation is this compound:[bmim]Br:AlCl₃:benzoyl chloride = 1:4:8:8 [3]. Upon completion, the reaction is quenched with ice water and extracted with ethyl acetate. The ionic liquid can be recovered and reused, making this a sustainable approach. The product is purified by column chromatography (silica gel, hexane/ethyl acetate 9:1) and characterized by IR, NMR, and mass spectrometry.

Bromination Protocol

Electrophilic aromatic substitution via bromination provides access to halogenated derivatives. This compound (1.0 g, 3.18 mmol) is dissolved in acetonitrile (100 mL) in a round-bottom flask protected from light. N-Bromosuccinimide (NBS, 1.0 g, 5.6 mmol) is added portionwise, and the reaction mixture is stirred at room temperature for 24 hours [4]. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from methanol to yield methyl 12-bromodehydroabietate as colorless crystals. X-ray crystallography confirms that the bromination occurs specifically at the C-12 position of the aromatic ring, with the three six-membered rings adopting planar, half-chair, and chair conformations [4]. The crystal structure is stabilized by weak intermolecular C-H···O contacts along the b axis.

Chalcone and Flavonoid-Type Derivative Synthesis

Aldol condensation reactions enable the extension of the conjugated system. Methyl 12-formyldehydroabietate (synthesized via Gattermann-Koch formylation) undergoes condensation with 2'-hydroxyacetophenones in ethanol with catalytic NaOH (10%) at room temperature for 4-6 hours to yield chalcone-type intermediates [2]. These chalcones are then cyclized to flavonoid-type compounds (12- and 14-(2'-chromonyl)dehydroabietates) using DMSO and a catalytic amount of iodine at 80-90°C for 2 hours [2]. The reaction progress is monitored by TLC, and products are purified by column chromatography and characterized comprehensively by NMR (¹H, ¹³C, COSY, HSQC) and mass spectrometry. This two-step sequence provides efficient access to complex polycyclic structures with potential enhanced biological activities.

Table 2: Summary of Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Position Modified | Key Products | Applications |

|---|---|---|---|---|

| Friedel-Crafts Acylation | [bmim]Br/AlCl₃, RCOCl, 40°C, 2h | C-12 of aromatic ring | Benzoyl and other acyl derivatives | Antimicrobial activity enhancement |

| Bromination | NBS, CH₃CN, rt, 24h | C-12 of aromatic ring | 12-Bromo derivatives | Intermediate for further functionalization |

| Chalcone Formation | Substituted hydroxyacetophenones, NaOH, EtOH | C-12 or C-14 aldehyde | Extended conjugated systems | Antioxidant and anticancer applications |

| Flavonoid Cyclization | DMSO, I₂ catalytic, 80-90°C, 2h | C-12 or C-14 | Flavone-type compounds | Enhanced biological activity profile |

Biological Activities and Mechanism of Action

Anticancer Activity and Apoptosis Induction

This compound derivatives demonstrate significant potential as anticancer agents through multiple mechanisms. Recent studies have shown that derivatives bearing α,β-unsaturated ketone moieties exhibit enhanced cytotoxicity against various human cancer cell lines. One particularly promising compound, 2g, demonstrated potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 8.62 µM, representing approximately a 10-fold increase in potency compared to the parent dehydroabietic acid and a 4-fold enhancement relative to 5-fluorouracil (5-Fu) [7]. Mechanism of action studies revealed that this derivative efficiently arrests the cell cycle at the G1 phase and induces apoptosis, accompanied by generation of intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and inhibition of the NF-κB signaling pathway [7].

The structure-activity relationship studies indicate that introducing an α,β-unsaturated ketone moiety significantly enhances the anticancer properties compared to the parent this compound. The conjugated system likely facilitates interaction with cellular thiols and other nucleophiles, contributing to the pro-apoptotic effects. Additionally, the tricyclic diterpenoid skeleton provides an optimal hydrophobic framework for membrane penetration and intracellular target engagement. These findings position this compound derivatives as promising lead compounds for developing novel anticancer agents, particularly against challenging malignancies such as triple-negative breast cancer.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Research indicates significant growth inhibition against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC (Minimum Inhibitory Concentration) values as low as 2-4 µg/mL [5] [8]. The compound also demonstrates antifungal activity against Candida albicans and Cryptococcus neoformans [8]. The antimicrobial mechanism is attributed to disruption of microbial membrane integrity, though the exact molecular targets remain under investigation. The lipophilic tricyclic structure likely facilitates interaction with and disruption of bacterial membranes, while the various substituents on the aromatic ring can fine-tune this activity and provide selectivity against specific pathogens.

Structure-activity relationship studies reveal that chemical modifications significantly influence antimicrobial potency. Introduction of hydrophilic groups generally reduces activity, while maintaining or enhancing lipophilicity preserves or improves antimicrobial effects. Certain derivatives containing pyrrolidine moieties or acetylene functionalities demonstrate enhanced antifungal activity with reduced hemolytic activity, indicating a favorable selectivity profile [8]. These findings suggest that this compound serves as a promising scaffold for developing novel antimicrobial agents, particularly against drug-resistant Gram-positive pathogens which pose significant clinical challenges.

Table 3: Biological Activities of this compound and Its Derivatives

| Biological Activity | Experimental Model | Key Findings | Most Potent Compound | Reference |

|---|---|---|---|---|

| Anticancer | MDA-MB-231, SW480, HepG2 cells | IC₅₀ 8.62 µM against MDA-MB-231; G1 cell cycle arrest, ROS-mediated apoptosis | Derivative 2g (α,β-unsaturated ketone) | [7] |

| Antibacterial | Gram-positive bacteria (S. aureus, B. subtilis) | MIC 2-4 µg/mL against S. aureus; membrane disruption | Benzoyl derivatives | [8] |

| Antifungal | Candida albicans, Cryptococcus neoformans | Growth inhibition at 8-32 µg/mL; low hemolytic activity | Pyrrolidine-acetylene derivatives | [8] |

| Antioxidant | In vitro radical scavenging assays | Moderate DPPH radical scavenging activity | Flavone-type derivatives | [2] |

| Anti-inflammatory | Macrophage cell lines | Inhibition of NO production and inflammatory gene expression | Dehydroabietic acid (parent) | [8] |

Safety and Handling Protocols

GHS Classification and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity following single exposure (Category 3, respiratory system) [1]. The corresponding hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Appropriate precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing) [1]. The compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges, requiring proper documentation and packaging for safe transportation [5].

Safe Handling Procedures

When handling this compound in laboratory settings, researchers should wear appropriate personal protective equipment (PPE) including nitrile gloves, safety goggles, and laboratory coats. Procedures involving powder processing should be conducted in a fume hood or with local exhaust ventilation to prevent inhalation of airborne particles. For eye protection, chemical safety goggles with side shields are recommended rather than standard safety glasses. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water [1]. For eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists. While comprehensive toxicological data is limited, the compound should be handled with standard precautions for moderately hazardous chemicals, and material safety data sheets should be consulted before use.

Applications in Drug Development

This compound represents a promising scaffold in pharmaceutical research, with demonstrated potential across multiple therapeutic areas. In anticancer drug discovery, the compound's ability to serve as a synthetically adaptable platform for generating derivatives with improved potency and selectivity positions it as a valuable lead structure [7]. The versatility of the tricyclic diterpenoid skeleton allows for strategic modifications that fine-tune physicochemical properties and biological activities, enabling medicinal chemists to optimize pharmacokinetic profiles and target engagement. Additionally, the compound's natural origin from renewable pine resin sources aligns with growing interest in sustainable and eco-friendly approaches to drug development.

Beyond its direct therapeutic applications, this compound finds utility in cosmetic formulations as an emollient and viscosity-controlling agent in skincare products [1]. The compound's antimicrobial properties contribute to preservative efficacy in these formulations, while its antioxidant potential may provide additional benefits in protecting against environmental skin damage. In materials science, this compound derivatives have been incorporated into functional polymers and antimicrobial surfaces, including nanocellulose membranes for wound dressings that prevent bacterial colonization [8]. These diverse applications highlight the versatility of this compound as a multifunctional biomolecule with significant potential in both therapeutic and material science contexts.

Conclusion

This compound and its derivatives represent a promising class of tricyclic diterpenoids with diverse synthetic applications and significant biological activities. The well-established synthesis protocols enable efficient preparation of the parent compound, while the versatile derivatization methods allow for creation of structurally diverse libraries for structure-activity relationship studies. The compelling biological profile, particularly the potent anticancer and antimicrobial activities demonstrated by various derivatives, positions this scaffold as a valuable platform in drug discovery. Furthermore, the compound's favorable safety profile and natural origin enhance its appeal as a starting point for developing new therapeutic agents. Future research directions should include more comprehensive mechanistic studies, in vivo validation of efficacy, and further exploration of structure-activity relationships to fully realize the potential of this promising class of natural product-derived compounds.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Synthesis of flavonoid-type compounds from methyl ... [link.springer.com]

- 3. of Synthesis 12-benzoyldehydroabietate in... | Semantic Scholar methyl [semanticscholar.org]

- 4. 12-bromodehydroabietate - PMC Methyl [pmc.ncbi.nlm.nih.gov]

- 5. | CAS 1235-74-1 | SCBT - Santa Cruz... This compound [scbt.com]

- 6. Preparation of a New Rosin Ester Derivative [scientific.net]

- 7. Design, Synthesis and Antitumor Evaluation of Novel ... [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances on Biological Activities and Structural ... [mdpi.com]

Comprehensive Application Notes & Protocols: Synthesis and Characterization of Methyl Dehydroabietate Derivatives with Chalcone and Pyrazole Moieties

Introduction and Chemical Background

Methyl dehydroabietate serves as a versatile diterpenoid scaffold for chemical modification and drug development, particularly when hybridized with chalcone and pyrazole pharmacophores. These structural hybrids leverage the inherent bioactivity of the dehydroabietate core with the proven anticancer properties of chalcone and pyrazole systems. The strategic molecular hybridization approach aims to develop novel therapeutic agents with enhanced efficacy and minimized resistance profiles, particularly for challenging targets such as HER2-positive cancers and other malignancies characterized by aggressive growth patterns and treatment resistance.

The biological rationale for these hybrids stems from the complementary mechanisms of the constituent components. The dehydroabietate core provides a rigid, stereochemically defined framework that influences membrane penetration and target binding, while the chalcone moiety contributes α,β-unsaturated ketone functionality that enables interaction with biological nucleophiles and redox modulation. The pyrazole ring, a privileged nitrogen heterocycle in medicinal chemistry, often enhances solubility and provides key hydrogen bonding interactions with biological targets. This combination has demonstrated particular promise in addressing one of oncology's most pressing challenges: trastuzumab resistance in HER2-positive gastric and breast cancers, where current therapies frequently fail due to emergent resistance mechanisms [1].

Synthesis Protocols

Synthesis of Chalcone-Containing this compound Derivatives

2.1.1 Reagents and Materials

- This compound (1.0 eq)

- Appropriate aromatic aldehydes (1.2 eq)

- Potassium hydroxide (2.0 eq)

- Methanol (reagent grade, anhydrous)

- Ethanol (absolute)

- Hydrochloric acid (1M solution)

- Distilled water

- Ice bath equipment

2.1.2 Step-by-Step Procedure

Reaction Setup: Dissolve this compound (1.0 eq, typically 1.0g scale) in anhydrous methanol (15 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

Base Addition: Add potassium hydroxide (2.0 eq) slowly while maintaining the temperature at 0-5°C using an ice bath. Stir for 15 minutes to ensure complete formation of the enolate.

Aldehyde Addition: Add the appropriate aromatic aldehyde (1.2 eq) dropwise over 5 minutes. The choice of aldehyde determines the substitution pattern on the final chalcone hybrid.

Condensation Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours, monitoring by TLC (hexane:ethyl acetate, 7:3) until complete consumption of starting material is observed.

Workup Procedure:

- Pour the reaction mixture over crushed ice (50g) with gentle stirring.

- Acidify carefully with 1M HCl until pH 5-6 is reached.

- Extract the resulting precipitate with ethyl acetate (3 × 30 mL).

- Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by recrystallization from ethanol to obtain the pure chalcone-derivatized this compound compounds. Typical yields range from 65-85% depending on the aldehyde substituents [2].

Synthesis of Pyrazoline-Containing this compound Derivatives

2.2.1 Reagents and Materials

- Chalcone-containing this compound intermediate (1.0 eq)

- Phenylhydrazine or substituted hydrazines (1.2 eq)

- Glacial acetic acid (catalytic)

- Ethanol (absolute)

- Reflux apparatus

- Vacuum filtration setup

2.2.2 Step-by-Step Procedure

Reaction Mixture Preparation: Dissolve the chalcone intermediate (1.0 eq) in absolute ethanol (20 mL per mmol) in a round-bottom flask equipped with a reflux condenser.

Hydrazine Addition: Add phenylhydrazine or appropriate substituted hydrazine (1.2 eq) followed by 2-3 drops of glacial acetic acid as a catalyst.

Cyclization Reaction: Heat the mixture under reflux with constant stirring for 6-8 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 6:4) until the chalcone starting material is completely consumed.

Isolation:

- Allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour.

- Collect the precipitated pyrazoline product by vacuum filtration.

- Wash the solid with cold ethanol (2 × 5 mL) to remove any residual impurities.

Purification: Recrystallize the crude product from ethanol to afford the pure pyrazoline-derivatized this compound compounds. Typical yields range from 70-90% [3].

Synthesis of Azo-Linked Pyrazolinone Derivatives

2.3.1 Specialized Protocol

Diazotization: Prepare a solution of p-acetyl phenyl diazonium chloride by treating p-aminoacetophenone with sodium nitrite in acidic medium at 0-5°C.

Coupling Reaction: Slowly add the diazonium salt solution to a cooled, stirred solution of the pyrazolinone intermediate (1.0 eq) in ethanol with aluminum chloride as a Lewis acid catalyst.

Stirring Conditions: Maintain the reaction at 0-5°C for 2 hours, then allow to warm slowly to room temperature and stir for an additional 4 hours.

Workup and Isolation: Pour the reaction mixture over ice, collect the precipitate by filtration, and recrystallize from ethanol to obtain the azo-linked pyrazolinone derivatives with reported yields of 89-91% [4].

Table 1: Optimization Parameters for Synthesis Protocols

| Parameter | Chalcone Formation | Pyrazoline Cyclization | Azo-Coupling |

|---|---|---|---|

| Temperature | 0°C → RT | Reflux (78°C) | 0-5°C → RT |

| Time | 12-18 hours | 6-8 hours | 6 hours |

| Catalyst | KOH | Glacial Acetic Acid | AlCl₃ |

| Solvent | Methanol | Ethanol | Ethanol |

| Yield Range | 65-85% | 70-90% | 89-91% |

Analytical Characterization Protocols

Spectroscopic Characterization

Comprehensive structural elucidation of this compound derivatives requires a multi-technique approach:

FT-IR Spectroscopy: Prepare KBr pellets containing 1% w/w of the sample. Key diagnostic signals include:

- Carbonyl stretch: 1670-1690 cm⁻¹ for chalcone CO, 1650-1670 cm⁻¹ for pyrazoline CO

- Azo group stretch: 1500-1560 cm⁻¹ for N=N vibrations

- Hydroxyl and amine stretches: 3200-3500 cm⁻¹ [4]

NMR Spectroscopy: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d₆. Acquire ¹H NMR (400-500 MHz) and ¹³C NMR (100-125 MHz) spectra with tetramethylsilane as internal standard.

- ¹H NMR: Characteristic signals include chalcone vinyl protons at δ 6.8-7.2 ppm (Hα) and δ 7.4-7.9 ppm (Hβ), pyrazoline H⁴ proton at δ 5.0-5.5 ppm, and pyrazoline N-CH₃ at δ 2.35 ppm

- ¹³C NMR: Key signals include chalcone carbonyl at δ 190-195 ppm, pyrazoline carbonyl at δ 165-170 ppm, and aromatic carbons between δ 120-155 ppm [4]

Mass Spectrometry: Perform EI-MS at 70 eV ionization energy. Key fragments include molecular ion peaks [M]⁺ and characteristic fragmentation patterns reflecting the dehydroabietate skeleton with m/z ratios typically between 300-500 amu [2].

X-ray Crystallographic Validation

For definitive structural confirmation:

Crystal Growth: Grow single crystals by slow evaporation of saturated ethanol or ethanol/chloroform solutions.

Data Collection: Mount suitable crystals on a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

Structure Solution: Use direct methods and refine with full-matrix least-squares on F².

This technique has confirmed the molecular structures of methyl 12-acetyldehydroabietate and methyl 12-(4-methoxycinnamoyl)-dehydroabietate, providing unambiguous evidence of C-12 substitution on the dehydroabietate core [2].

Molecular Mechanics Calculations

Perform conformational analysis to evaluate steric influences:

Parameterization: Use appropriate force fields with parameterization for the dehydroabietate tricyclic system.

Energy Calculations: Determine rotational energy barriers for isopropyl group rotation, typically finding values of 52.3-53.6 kJ/mol, indicating significant steric hindrance from C-12 substituents [2].

Table 2: Key Spectral Data for this compound Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|

| Chalcone Derivatives | Hα: 6.8-7.2, Hβ: 7.4-7.9 | Chalcone CO: 190-195, Aromatic: 120-155 | CO: 1670-1690, C=C: 1600-1650 | 300-500 [M]⁺ |

| Pyrazoline Derivatives | H⁴: 5.0-5.5, N-CH₃: 2.35 | Pyrazoline CO: 165-170, Aromatic: 120-155 | CO: 1650-1670, N=N: 1500-1560 | 300-500 [M]⁺ |

| Azo Pyrazolinones | Aromatic: 7.0-9.1, CH₃-CO: 2.85 | CO: 168.3, 198.0, Aromatic: 121.9-155.9 | CO: 1670, N=N: 1500-1560 | 320.15 [M]⁺ |

Biological Evaluation

Anticancer Mechanisms of Action

The synthesized this compound-chalcone-pyrazole hybrids demonstrate multiple mechanisms of anticancer activity:

ELF3-MED23 PPI Inhibition: Compound 10 (a representative chalcone-pyrazoline hybrid) effectively disrupts the protein-protein interaction between ELF3 transcription factor and MED23 coactivator, preventing HER2 transcription. This intervention substantially reduces HER2 protein levels and downstream signaling in HER2-positive gastric cancer cells, ultimately inducing significant apoptosis and anti-proliferative effects [1].

PI3K/Akt Pathway Inhibition: Select pyrazolinone chalcones (exemplified by compound 6b) inhibit the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and proliferation. This inhibition leads to downstream effects including reduced Bcl-2 expression, elevated Bax and p53 levels, cell cycle arrest at sub-G₀/G₁ phase, and ultimately apoptosis [4].

Dual Pathway Targeting: The most effective derivatives demonstrate simultaneous inhibition of both PI3K/Akt and Raf-1/ERK1/2 signaling pathways, creating a synergistic antitumor effect that addresses cancer proliferation through multiple mechanisms [4].

Cytotoxicity Assessment Protocol

4.2.1 Cell Culture and Treatment

Cell Lines: Maintain appropriate cancer cell lines (e.g., NCI-N87 for gastric cancer, MCF-7 for breast cancer, Caco for colon cancer) in recommended media with 10% FBS at 37°C in 5% CO₂.

Compound Treatment: Prepare serial dilutions of test compounds in DMSO (final DMSO concentration ≤0.1%). Treat cells for 48-72 hours.

Viability Assessment: Perform MTT or similar assays by adding 0.5 mg/mL MTT reagent for 4 hours, followed by DMSO solubilization of formazan crystals.

IC₅₀ Calculation: Determine half-maximal inhibitory concentrations using non-linear regression analysis of dose-response data [1] [4].

4.2.3 Key Biological Findings

Compound 10 demonstrates superior in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells, with activity maintained in trastuzumab-resistant models [1].

Pyrazolinone chalcone 6b shows potent cytotoxicity against Caco colon cancer cells with IC₅₀ of 23.34 ± 0.14 μM, inducing oxidative stress and apoptosis through dual PI3K/Akt and Raf-1/ERK1/2 pathway inhibition [4].

Compound 1a exhibits exceptional activity against MCF-7 breast cancer cells (LC₅₀ 0.62 ± 0.01 μM), outperforming doxorubicin control and showing high binding affinity in molecular docking studies (-10.8 Kcal/mol) [5].

Computational and ADMET Profiling

Molecular Docking: Perform docking studies against target proteins (PI3K, Akt, ELF3-MED23 interface) using appropriate software. The highest-ranked compounds typically show binding energies of -10.7 to -11.1 kcal/mol, indicating strong target engagement [4] [5].

ADMET Prediction: Use in silico tools to predict absorption, distribution, metabolism, excretion, and toxicity properties. Most active compounds comply with Lipinski's Rule of Five, suggesting favorable drug-like properties [4] [5].

DFT Calculations: Conduct density functional theory calculations at B3LYP/6-311++G (d,p) level to determine electronic properties and optimized geometries. The HOMO-LUMO energy gap (∼2.5 eV for compound 1a) indicates good stability and potential bioactivity [5].

Table 3: Biological Activity Data for Representative Compounds

| Compound | Cancer Cell Line | IC₅₀/LC₅₀ | Primary Mechanism | Binding Affinity |

|---|---|---|---|---|

| Compound 10 | HER2+ Gastric (NCI-N87) | Not specified | ELF3-MED23 PPI inhibition, HER2 downregulation | Not specified |

| Compound 6b | Colon (Caco) | 23.34 ± 0.14 μM | PI3K/Akt and Raf-1/ERK1/2 inhibition | -11.1 (PI3K), -10.7 (Akt) kcal/mol |

| Compound 1a | Breast (MCF-7) | 0.62 ± 0.01 μM | Multiple targets | -10.8 kcal/mol |

| Doxorubicin (control) | Breast (MCF-7) | >0.62 μM | DNA intercalation | -4.7 kcal/mol |

Experimental Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the synthetic pathway for creating this compound derivatives with chalcone and pyrazole moieties:

Diagram 1: Synthetic pathway for this compound derivatives

Mechanism of Action Visualization

The following diagram illustrates the primary anticancer mechanisms of the synthesized compounds:

Diagram 2: Anticancer mechanisms of chalcone-pyrazole derivatives

Conclusion and Research Implications

The strategic hybridization of This compound with chalcone and pyrazole moieties represents a promising approach in anticancer drug development, particularly for addressing challenging therapeutic targets such as HER2-positive and treatment-resistant cancers. The comprehensive synthetic protocols detailed in this document enable reproducible preparation of these hybrid molecules, while the analytical characterization methods ensure rigorous structural validation.

The most significant advantage of these hybrids lies in their ability to maintain efficacy against cancers that have developed resistance to conventional therapies, particularly trastuzumab-resistant gastric cancers. The multi-target mechanisms observed, including simultaneous inhibition of ELF3-MED23 PPI, PI3K/Akt, and Raf-1/ERK1/2 signaling pathways, represent a sophisticated approach to overcoming the redundancy and adaptability of cancer signaling networks.

Future research directions should focus on expanding the structure-activity relationship understanding through systematic variation of substituents on both the chalcone and pyrazole components, further exploration of in vivo efficacy and toxicity profiles, and investigation of combination therapies with existing clinical agents. The computational predictions of favorable drug-like properties and ADMET characteristics provide a strong foundation for advancing the most promising candidates through preclinical development pipelines.

References

- 1. Synthesis and biological assessment of chalcone ... [pmc.ncbi.nlm.nih.gov]

- 2. New this compound Derivatives: Synthesis and ... [link.springer.com]

- 3. Synthesis and Characterization of Various Pyrazolines ... [ijraset.com]

- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 5. synthesis, molecular docking, ADME-T & DFT study [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl Dehydroabietate as a PPARα/γ Agonist

Introduction and Background

Methyl Dehydroabietate is a natural diterpenoid that has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Gamma (PPARγ), nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and insulin sensitivity [1]. This compound represents a promising scaffold for the development of therapeutics targeting metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [2] [3].

PPAR agonists are classified based on their receptor subtype specificity: PPARα agonists (fibrates) primarily lower triglycerides, PPARγ agonists (thiazolidinediones) improve insulin sensitivity, and dual/pan agonists target multiple subtypes for enhanced efficacy [4]. This compound's natural origin and multimodal activity profile offer potential advantages over synthetic agonists, which have been limited by side effects including weight gain, fluid retention, and cardiovascular risks [3] [5].

Mechanism of Action and Signaling Pathways

As a PPARα/γ dual agonist, this compound activates both receptor subtypes, leading to heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in target genes [6] [7]. The contrasting roles of these receptors synergize to improve metabolic parameters:

- PPARγ activation promotes adipocyte differentiation, lipid storage, and enhances insulin sensitivity through increased glucose uptake and adiponectin secretion [6] [3].

- PPARα activation stimulates fatty acid oxidation in liver and other tissues, reducing circulating triglycerides and free fatty acids [6].

The diagram below illustrates the core signaling pathway and transcriptional outcomes activated by this compound:

Experimental Protocols and Methodologies

In Vitro PPAR Agonist Screening Assays

3.1.1 PPARγ Competitive Binding Assay (TR-FRET)

This assay measures the direct binding of this compound to the PPARγ ligand-binding domain (LBD) [5].

- Reagents: PPARγ-LBD protein, Tb-anti-GST antibody, Fluorescent PPAR ligand (such as Fluormone), assay buffer, this compound, Rosiglitazone (positive control), DMSO (vehicle control) [5].

- Procedure:

- Prepare serial dilutions of this compound in DMSO (recommended concentration range: 0.1-100 µM).

- In a 384-well plate, mix PPARγ-LBD, Tb-anti-GST antibody, and Fluorescent PPAR ligand in assay buffer.

- Add test compounds to the mixture (final DMSO concentration ≤1%).

- Incubate for 2-4 hours at room temperature protected from light.

- Measure TR-FRET signal using a plate reader (excitation: 340 nm; emission: 495 nm/520 nm).

- Calculate IC50 values using nonlinear regression analysis.

- Key Parameters: Z'-factor >0.5, signal-to-background ratio >5 [5].

3.1.2 PPAR Transactivation Reporter Assay

This cell-based assay measures the functional activation of PPAR receptors by this compound [8].

- Cell Culture: HeLa or HEK293 cells maintained in DMEM with 10% FBS.

- Transfection:

- Seed cells in 96-well plates at 20,000 cells/well.

- Co-transfect with expression vectors for PPARα or PPARγ, PPRE-driven luciferase reporter plasmid, and Renilla luciferase control vector using appropriate transfection reagent.

- 24 hours post-transfection, treat cells with this compound (0.1-50 µM), reference agonists (WY14,643 for PPARα, BRL49653 for PPARγ), or vehicle [9].

- Incubate for 20-24 hours.

- Measure firefly and Renilla luciferase activities using dual-luciferase assay system.

- Normalize PPRE-driven firefly luciferase activity to Renilla control.

- Data Analysis: Calculate fold activation relative to vehicle control and EC50 values [8].

In Vivo Efficacy Studies

3.2.1 Animal Model of Metabolic Syndrome

This protocol evaluates the effects of this compound on obesity-induced glucose and insulin tolerance as referenced in the product description [1].

- Animals: ob/ob mice or high-fat diet-induced obese C57BL/6J mice (8-10 weeks old).

- Dosing Protocol:

- Acclimate mice for 1 week with standard chow diet.

- Randomize into treatment groups (n=8-10):

- Vehicle control (e.g., 0.5% methylcellulose)

- This compound (10-50 mg/kg/day)

- Positive control (e.g., Pioglitazone 10-30 mg/kg/day)

- Administer compounds orally via gavage for 4-8 weeks.

- Monitor body weight, food intake twice weekly.

- Metabolic Assessments:

- Glucose Tolerance Test (GTT): After 4-6 hours fasting, administer glucose (2 g/kg i.p.), measure blood glucose at 0, 15, 30, 60, 90, 120 minutes.

- Insulin Tolerance Test (ITT): After 2 hours fasting, administer insulin (0.5-1.0 U/kg i.p.), measure blood glucose at 0, 15, 30, 60, 90 minutes.

- Terminal Analyses: Collect plasma for insulin, lipid profiling; harvest tissues (liver, adipose) for histology and gene expression [1] [6].

The experimental workflow for the comprehensive characterization of this compound is summarized below:

Data Presentation and Analysis

Quantitative Biological Activity Data

Table 1: Experimental Data for this compound from Literature

| Assay Type | Experimental Model | Key Parameters | Results | Reference |

|---|---|---|---|---|

| In Vivo Efficacy | Obese mice | Glucose tolerance, Insulin tolerance | Significant improvement | [1] |

| PPAR Activation | Mouse model | PPARα expression (liver), PPARγ expression (adipose) | Induced expression | [1] |

| Additional Activities | Various models | Antimicrobial, Anti-inflammatory, Antioxidant | Confirmed multiple activities | [1] [2] |

| Structural Features | Chemical analysis | Carboxyl group, Aromatic ring, Alicyclic rings | Diterpenoid skeleton | [2] |

Comparison of PPAR Agonist Classes

Table 2: PPAR Agonist Classes and Clinical Applications

| Agonist Type | Representative Agents | Primary Indications | Key Mechanisms | Limitations | | :--- | :--- | :--- | :--- | :--- | | PPARγ Agonists | Rosiglitazone, Pioglitazone | Type 2 Diabetes | Enhance insulin sensitivity, Promote adipogenesis | Weight gain, Edema, Bone fractures | [4] [3] | | PPARα Agonists | Fenofibrate, Gemfibrozil | Dyslipidemia | Increase fatty acid oxidation, Lower triglycerides | Limited efficacy on glucose | [4] | | PPARδ Agonists | GW501516 | Research use | Promote lipid oxidation, Increase HDL | Limited clinical approval | [10] [4] | | Dual PPARα/γ | this compound | Research use | Combine insulin sensitization & lipid lowering | Under investigation | [1] [6] | | Pan-Agonists | Aleglitazar, Tesaglitazar | Clinical trials | Comprehensive metabolic benefits | Safety concerns in trials | [4] |

Research Applications and Implications

This compound serves as a valuable research tool in multiple domains:

- Drug Discovery: Serves as a lead compound for developing novel PPAR agonists with improved safety profiles, particularly through partial agonism mechanisms that may avoid full agonist side effects [5] [7].

- Metabolic Disease Research: Provides insights into the interconnected pathways of glucose and lipid metabolism, especially the contrasting roles of PPARγ (fat storage) and PPARα/δ (fat oxidation) in white adipose tissue [6].

- NAFLD/NASH Therapeutics: Demonstrates potential for treating non-alcoholic fatty liver disease through simultaneous improvement of insulin resistance and reduction of hepatic steatosis [3].

- Structural Biology: Serves as a chemical scaffold for understanding PPAR ligand-receptor interactions and designing selective PPAR modulators [7].

References

- 1. | Methyl & Dehydroabietate | TargetMol PPARα PPARγ agonist [targetmol.com]

- 2. Recent Advances on Biological Activities and Structural ... [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of PPARγ in Nonalcoholic Fatty Liver Disease... [dovepress.com]

- 4. PPAR agonist - Wikipedia [en.wikipedia.org]

- 5. Identification of Novel PPARγ Partial Agonists Based on ... [pmc.ncbi.nlm.nih.gov]

- 6. The contrasting roles of PPARδ and PPARγ in regulating the ... [genomebiology.biomedcentral.com]

- 7. Structural basis for PPAR partial or full activation revealed ... [nature.com]

- 8. Structure-Based Virtual Screening and Discovery of New ... [journals.plos.org]

- 9. Synthesis of novel PPARα/γ dual agonists as potential ... [pubmed.ncbi.nlm.nih.gov]

- 10. A selective peroxisome proliferator-activated receptor δ ... [pmc.ncbi.nlm.nih.gov]

methyl dehydroabietate antimicrobial testing protocol

Introduction to Methyl Dehydroabietate

This compound (mDA) is a diterpenoid resin acid derivative naturally found in the bark of coniferous trees like Norway spruce (Picea abies). It is a white to off-white solid with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. It is practically insoluble in water but soluble in organic solvents such as DMSO and ethanol [1].

Research has highlighted its diverse biological activities, most notably its synergistic antimicrobial and antifungal properties when combined with phytosterols like β-sitosterol [2]. This synergy is a novel finding and is of significant interest for developing natural preservatives for food, cosmetics, and potential pharmacological agents [2] [1]. Beyond antimicrobial applications, studies also indicate that mDA has modulatory effects on metabolic syndromes, such as reducing high-fat-diet-induced obesity and improving glucose tolerance [3].

Key Antimicrobial Findings and Quantitative Data

The antimicrobial efficacy of mDA is often enhanced when it is part of a bark extract mixture. The n-hexane pre-extracts from Norway spruce bark, containing both mDA and phytosterols, showed significant inhibitory zones against specific pathogens [2].

Table 1: Antimicrobial Activity of Norway Spruce Bark Extracts Containing mDA

| Microorganism | Observed Inhibition Zone (cm) | Key Finding |

|---|---|---|

| Bacterium: Pseudomonas aeruginosa | 0.9 - 1.5 | Prominent antibacterial activity observed. |

| Yeast: Alternaria alternata | 0.7 - 1.6 | Significant antifungal activity demonstrated. |

It is crucial to note that the antimicrobial and antioxidant activities of these spruce bark extracts are considered novel in the context of food and cosmetic fortification [2].

Experimental Protocols for Antimicrobial Testing

A standardized broth dilution method is recommended for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of mDA. The following protocol adapts recognized standards from the Clinical and Laboratory Standards Institute (CLSI), such as documents M07-A9 and M26-A [4] [5].

Definition of Key Parameters

- Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation [4] [5].

- Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum after subculture onto antibiotic-free media [4] [5]. An agent is typically considered bactericidal if the MBC is no more than four times the MIC [5].

Detailed Workflow Protocol

The following diagram illustrates the complete experimental workflow from sample preparation to data interpretation:

3.2.1. Sample Preparation

- Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Sterilize by filtration through a 0.22 μm membrane [6].

- Serial Dilution: Perform serial two-fold dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The final concentration of DMSO in any well should not exceed 1% (v/v) to avoid solvent toxicity [4] [5].

3.2.2. Inoculum Preparation

- Use fresh cultures (18-24 hours old) of test microorganisms. Recommended strains include the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) as they are common and often resistant targets [5].

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which equates to approximately 1.5 × 10⁸ Colony Forming Units per milliliter (CFU/mL) [4].

- Further dilute the inoculum in broth and add to each well of the microdilution plate (except the sterility control), resulting in a final inoculum of ~5 × 10⁵ CFU/mL [4].

3.2.3. Incubation and MIC Determination

- Incubate the inoculated microdilution plate under optimal conditions for the test microorganism (typically 18-24 hours at 37°C) [4].

- The MIC is the lowest concentration of mDA in the series where no visible turbidity is observed [4] [5].

3.2.4. MBC Determination

- From each well showing no growth in the MIC test, subculture a small volume (e.g., 10 μL) onto nutrient-rich agar plates that do not contain the antimicrobial agent [4] [5].

- Incubate these plates for another 18-24 hours [5].

- Count the colonies on each plate. The MBC is the lowest concentration of mDA that results in a ≥99.9% reduction (a 3-log decrease) of the original inoculum [5].

Quality Control and Data Interpretation

- Control Strains: Include quality control reference strains (e.g., Staphylococcus aureus ATCC 29213) with known MIC ranges to validate the test procedure [4].

- Controls: Each test run must include:

- Growth control: Inoculated broth without antimicrobial agent.

- Sterility control: Non-inoculated broth.

- Interpretation: Calculate the MBC/MIC ratio. If the ratio is ≤4, the this compound can be considered bactericidal against the tested strain. A ratio >4 suggests the compound is primarily bacteriostatic [5].

Table 2: Key Parameters for Broth Microdilution Testing

| Parameter | Specification | Purpose & Rationale |

|---|---|---|

| mDA Stock Solvent | DMSO | Ensives complete solubilization of the compound. |

| Final DMSO Concentration | ≤1% (v/v) | Prevents solvent toxicity that could interfere with results. |

| Final Inoculum Density | ~5 × 10⁵ CFU/mL | Standardized density for reproducible MIC values. |

| Incubation Period | 18-24 hours | Allows for sufficient microbial growth in controls. |

| MBC Kill Threshold | ≥99.9% (3-log reduction) | Standard criterion for defining bactericidal activity. |

Application in Product Formulation and R&D

MIC and MBC evaluations are powerful tools in the research and development phase of products like antiseptics, preservatives, and topical therapeutics [5].

- Determining Effective Concentration: These tests help formulators determine the minimum effective concentration of mDA required in the final product, which is often hundreds to thousands of times less than the concentration found in the pure stock solution [5].

- Troubleshooting Formulations: The MBC test is particularly useful for identifying issues where the active ingredient (mDA) may be bound or inactivated by other excipients in a complex formulation, rendering it less available for antimicrobial action [5].

References

- 1. This compound [en.wikipedia.org]

- 2. Antibacterial and antifungal activity of phytosterols and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound counters high fat diet-induced ... [sciencedirect.com]

- 4. of minimum inhibitory concentrations Determination [pubmed.ncbi.nlm.nih.gov]

- 5. & MIC Testing For New Product Formulations | Q Laboratories MBC [qlaboratories.com]

- 6. This compound | Antimicrobial Agent [medchemexpress.com]

Comprehensive Research Protocol: Methyl Dehydroabietate in High-Fat Diet-Induced Obesity Models

Introduction and Chemical Background

Methyl dehydroabietate (mDA) is a semisynthetic derivative of dehydroabietic acid, a tricyclic diterpenoid resin acid naturally occurring in coniferous plants, particularly pine species (Pinus). This compound belongs to a class of natural terpenoids that have demonstrated significant potential for therapeutic development. The methyl ester modification enhances the compound's bioavailability while maintaining its biological activity. Recent research has revealed that mDA exerts potent anti-obesity effects through modulation of key metabolic pathways, particularly those involving the peroxisome proliferator-activated receptor (PPAR) family, which plays crucial roles in lipid metabolism, glucose homeostasis, and inflammation. [1] [2]

The therapeutic potential of mDA is particularly relevant in the context of diet-induced metabolic disorders. Obesity induced by high-fat diet (HFD) consumption represents a significant global health challenge, often accompanied by insulin resistance, hepatic steatosis, and chronic inflammation. Animal models of HFD-induced obesity serve as valuable tools for investigating the pathophysiology of metabolic disease and evaluating potential therapeutic interventions. The following protocol provides a comprehensive methodological framework for assessing the efficacy of mDA in countering HFD-induced metabolic disturbances, with detailed procedures for experimental design, implementation, and analysis. [1] [3]

Experimental Design and Study Overview

Study Objectives and Rationale

This application note describes a standardized protocol for evaluating the therapeutic effects of this compound in a well-established mouse model of high-fat diet-induced obesity. The experimental approach is designed to:

- Quantify the effects of mDA on body weight regulation and adipose tissue accumulation

- Assess improvements in glucose homeostasis and insulin sensitivity

- Evaluate reductions in hepatic steatosis and liver lipid accumulation

- Investigate the molecular mechanisms underlying mDA activity, particularly through PPAR signaling pathways

- Examine the anti-inflammatory properties of mDA in obese adipose tissue

Experimental Groups and Study Timeline

Table 1: Experimental Group Design

| Group | Diet | Treatment | Sample Size | Key Parameters |

|---|---|---|---|---|

| Control Group | Normal diet (CE-2/standard chow) | Vehicle only | n=7-10 | Baseline metabolic parameters |

| HFD Control | High-fat diet (53% kcal from fat) | Vehicle only | n=7-10 | Obesity phenotype development |

| HFD + mDA | High-fat diet (53% kcal from fat) | mDA (50 mg/kg, p.o.) | n=7-10 | Therapeutic efficacy assessment |

The complete study spans 14 weeks, including acclimatization, intervention, and final analysis phases. The detailed workflow is presented in the following diagram:

Materials and Equipment

Animal Models and Housing Conditions

- Animals: Male C57BL/6J mice (5-6 weeks old at study initiation)

- Rationale for strain selection: The C57BL/6 strain is widely used in diet-induced obesity studies due to its well-characterized metabolic response to high-fat feeding, including reliable development of obesity, insulin resistance, and hepatic steatosis. Comparative studies have shown that while outbred strains like Kunming and ICR mice may show greater weight gain, C57BL/6 mice provide a more consistent model for investigating metabolic parameters. [4]

- Housing conditions: Mice should be housed in a specific pathogen-free facility with maintained at 23 ± 2°C and 55 ± 5% relative humidity with a 12-hour light/dark cycle. Animals are typically housed in groups of 3-5 per cage with sawdust bedding, unless individual housing is required for specific metabolic measurements. [4]

- Acclimatization: All animals should undergo a minimum 7-day acclimatization period with standard chow diet before experimental procedures begin.

Diet Composition and Formulation

Table 2: Diet Composition Specifications

| Component | Normal Control Diet | High-Fat Diet (HFD) | Purpose in Model |

|---|---|---|---|

| Fat Content | 10-13% kcal from fat | 53-60% kcal from fat | Induce obesity and metabolic dysfunction |

| Fat Source | Soybean oil | Lard + soybean oil (typical ratio: 45:8) | Mimic human dietary fat composition |

| Protein | 28-30% kcal | 20-22% kcal | Maintain adequate protein intake |

| Carbohydrates | 58-62% kcal | 25-30% kcal | Primarily from sucrose and maltodextrin |

| Energy Density | ~3.6 kcal/g | ~4.7-5.2 kcal/g | Promote positive energy balance |

Diets should be stored at 4°C and protected from light to prevent oxidation of fatty components. Fresh diet should be provided 2-3 times per week, with uneaten portions weighed to calculate accurate food consumption. The high-fat diet formulation follows established protocols that reliably induce obesity, insulin resistance, and hepatic steatosis within 8-10 weeks. [4] [3] [5]

Dosing Protocol and Compound Preparation

This compound Formulation

- Source: this compound can be synthesized from dehydroabietic acid, which is purified from rosin through disproportionation and recrystallization processes. [2] [6]

- Formulation: Prepare mDA as an olive oil emulsion containing 10% ethanol. First, dissolve mDA in ethanol, then mix with olive oil to achieve the desired concentration. The final concentration should be calculated to administer 50 mg/kg in a volume of 10 mL/kg body weight. [1]

- Storage: Store the prepared formulation at 4°C and protect from light. Prepare fresh weekly to ensure stability.

- Administration: Administer via oral gavage (p.o.) once daily throughout the experimental period (weeks 2-9). Vehicle control groups should receive the olive oil/10% ethanol emulsion without mDA.

Dose Justification

The selected dose of 50 mg/kg has demonstrated efficacy in previous studies, showing significant reductions in body weight, adipose tissue mass, and improvements in insulin sensitivity without reported toxicity. This dose effectively modulates PPAR signaling pathways while maintaining a favorable safety profile. [1]

Experimental Procedures and Methodologies

Weekly Monitoring and Body Composition

- Body weight: Measure and record individual body weights once weekly at the same time of day, preferably in the morning.

- Food intake: Measure food consumption 2-3 times weekly by weighing food provided and remaining. Calculate average daily food intake per cage, then divide by the number of animals to estimate individual consumption.

- Adiposity index: At termination, dissect and weigh epididymal, perirenal, mesenteric, and subcutaneous adipose depots. Calculate adiposity index as: (Sum of fat pad weights / Final body weight) × 100.

Metabolic Assessments

5.2.1 Oral Glucose Tolerance Test (OGTT)

- Timing: Perform after 6-8 weeks of HFD feeding and treatment

- Procedure:

- Fast mice for 6 hours (typically from 8:00 AM to 2:00 PM) with free access to water

- Measure baseline blood glucose from tail vein using glucose meter (time 0)

- Administer glucose load (2 g/kg body weight) by oral gavage

- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-administration

- Analysis: Calculate area under the curve (AUC) for glucose response

5.2.2 Insulin Tolerance Test (ITT)

- Timing: Perform 3-5 days after OGTT

- Procedure:

- Fast mice for 2 hours (8:00 AM to 10:00 AM) with free access to water

- Measure baseline blood glucose (time 0)

- Administer human regular insulin (0.5-0.75 U/kg body weight) by intraperitoneal injection

- Measure blood glucose at 15, 30, 60, and 90 minutes post-injection

- Analysis: Calculate rate of glucose disappearance (Kitt) and AUC

Tissue Collection and Processing

At study termination (week 9):

- Euthanize mice by CO₂ asphyxiation or approved anesthetic overdose after a 16-hour fast

- Collect blood via cardiac puncture into EDTA-coated tubes

- Centrifuge blood at 4,000 × g for 15 minutes at 4°C to separate plasma

- Aliquot plasma and store at -80°C for subsequent analysis

- Rapidly dissect liver, kidney, and epididymal adipose tissues

- Weigh each tissue and record organ weights

- Divide tissues for multiple analyses:

- Fix portions in 10% neutral buffered formalin for histology

- Snap-freeze portions in liquid nitrogen for molecular analyses

- Store all samples at -80°C until analysis

Analytical Methods and Molecular Analyses

Plasma Biomarker Analysis

Table 3: Key Plasma Biomarkers and Analytical Methods

| Analyte | Method | Significance | Expected Change with mDA |

|---|---|---|---|

| Glucose | Glucose oxidase assay | Indicator of glycemic status | Decreased vs HFD control |

| Insulin | ELISA | Insulin resistance marker | Decreased vs HFD control |

| Leptin | ELISA | Adiposity hormone | Decreased vs HFD control |

| TNF-α, IL-6 | ELISA or multiplex assay | Inflammation markers | Decreased vs HFD control |

| Adiponectin | ELISA | Insulin-sensitizing adipokine | Increased vs HFD control |

| Lipid Profile | Enzymatic assays | Metabolic health indicator | Improved vs HFD control |

Histological Analyses

- Liver histology: Process formalin-fixed liver tissues through graded ethanol series, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin (H&E). Evaluate lipid droplet accumulation using standardized scoring systems or digital image analysis.

- Adipose tissue histology: Similarly process adipose tissues, section, and H&E stain. Measure adipocyte size and distribution using image analysis software (e.g., ImageJ). HFD typically induces adipocyte hypertrophy, which should be reduced with mDA treatment. [1] [4]

Molecular Mechanism Investigations

The molecular pathways targeted by mDA can be visualized as follows:

6.3.1 PPAR Expression Analysis

- Protein expression: Assess PPARα (liver) and PPARγ (adipose tissue) protein levels by Western blotting.

- Procedure:

- Homogenize tissues in RIPA buffer with protease inhibitors

- Separate proteins by SDS-PAGE (30-50μg per lane)

- Transfer to PVDF membranes

- Block with 5% non-fat milk

- Incubate with primary antibodies against PPARα, PPARγ, and loading control (β-actin/GAPDH)

- Incubate with HRP-conjugated secondary antibodies

- Detect using enhanced chemiluminescence

- Expected outcome: mDA treatment should increase expression of both PPAR isoforms compared to HFD controls

6.3.2 Inflammation Pathway Analysis

Investigate the anti-inflammatory mechanisms of mDA through analysis of key signaling pathways:

- Phosphoprotein analysis: Assess phosphorylation status of Src, Syk, and TAK1 kinases in LPS-stimulated macrophages or adipose tissue lysates by Western blotting

- Gene expression: Analyze mRNA levels of inflammatory markers (TNF-α, IL-6, iNOS, COX-2) in adipose tissue by RT-PCR or qPCR

- NF-κB/AP-1 activation: Evaluate transcriptional activity using luciferase reporter assays in macrophage cell lines

Dehydroabietic acid (the parent compound of mDA) has been shown to suppress inflammatory responses via inhibition of Src, Syk, and TAK1 kinases, resulting in reduced NF-κB and AP-1 activation and subsequent decreases in pro-inflammatory cytokine production. [7]

Data Interpretation and Expected Outcomes

Primary Efficacy Endpoints

Successful mDA intervention should demonstrate:

- Significant reduction in body weight gain compared to HFD controls (approximately 10-15% difference)

- Decreased adipose tissue mass and adipocyte size, particularly in visceral depots

- Improved glucose tolerance and insulin sensitivity as evidenced by reduced AUC in OGTT and ITT

- Reduced hepatic steatosis with decreased lipid droplet accumulation in liver sections

- Favorable plasma biomarker profile including reduced insulin, leptin, and inflammatory cytokines

Mechanism Confirmation

- Upregulation of PPARα and PPARγ in respective tissues

- Suppression of inflammatory signaling pathways in adipose tissue and liver

- Reduced expression of inflammatory mediators compared to HFD controls

Troubleshooting and Technical Considerations

- Variable weight gain: If HFD mice show inconsistent obesity development, verify diet storage conditions, ensure fresh diet provision, and consider using slightly older animals (7-8 weeks at start)

- Handling effects: Minimize stress during gavage by proper technique and habituation. Monitor for any signs of distress or aspiration

- Plasma collection: Ensure proper fasting before terminal blood collection to avoid postprandial effects on metabolic parameters

- Tissue preservation: Process tissues for histology promptly after collection to prevent degradation

Conclusion and Applications

This detailed protocol provides a standardized methodology for evaluating the efficacy of this compound in a well-characterized model of diet-induced obesity. The comprehensive approach allows for assessment of both physiological outcomes and molecular mechanisms, particularly focusing on PPAR-mediated pathways and anti-inflammatory effects.

The robust experimental design enables researchers to reliably investigate the therapeutic potential of mDA and related compounds for metabolic disorders. The findings derived from this protocol can contribute to the development of novel interventions for obesity and its associated complications, with potential applications in pharmaceutical development and natural product research.

References

- 1. This compound counters high fat diet-induced ... [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances on Biological Activities and Structural ... [pmc.ncbi.nlm.nih.gov]

- 3. Diet-induced obesity in animal models: points to consider and ... [dmsjournal.biomedcentral.com]

- 4. High fat diet induced obesity model using four strains of mice [pmc.ncbi.nlm.nih.gov]

- 5. Use of high-fat diets to study rodent obesity as a model ... [nature.com]

- 6. Recent Advances on Biological Activities and Structural ... [mdpi.com]

- 7. Dehydroabietic Acid Suppresses Inflammatory Response ... [mdpi.com]

Comprehensive Application Notes and Protocols: Extraction of Methyl Dehydroabietate from Norway Spruce (Picea abies) Bark

Introduction

Methyl dehydroabietate is a tricyclic diterpenoid methyl ester derivative of dehydroabietic acid, a naturally occurring resin acid with demonstrated biological activities including antimicrobial, antioxidant, and potential pharmaceutical applications. Norway spruce (Picea abies) bark represents a promising source of this compound, being an abundant forestry byproduct with significant valorization potential. These application notes provide detailed protocols for the efficient extraction, isolation, and characterization of this compound from Norway spruce bark, specifically designed for researchers and drug development professionals seeking to utilize this natural product as a precursor for therapeutic agent development.